1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10FIO It is a derivative of benzene, where the benzene ring is substituted with a fluoro group at the first position, an iodo group at the second position, and a methoxyethyl group at the second position
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-fluoro-2-iodobenzene.
Substitution Reaction: The iodo group on the benzene ring is substituted with a methoxyethyl group through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent to facilitate the substitution.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the fluoro and iodo groups influence the reactivity and orientation of the incoming electrophile.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated benzene derivatives with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products.
Nucleophilic Attack: The iodo group can be targeted by nucleophiles, leading to substitution reactions that modify the benzene ring.
These interactions are influenced by the electronic effects of the fluoro and iodo groups, which can stabilize or destabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2-iodo-1-methoxyethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-iodobenzene: Lacks the methoxyethyl group, making it less complex and potentially less reactive in certain reactions.
1-Fluoro-2-(2-iodo-1-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, which can influence its reactivity and applications.
1-Fluoro-2-(2-iodo-1-(2-methoxyethoxy)ethyl)benzene: Contains additional ether linkages, making it more complex and potentially more versatile in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10FIO |
---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
1-fluoro-2-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10FIO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
WYIRXJHPQGOUFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CI)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.